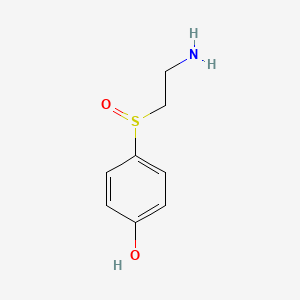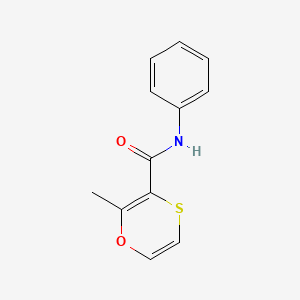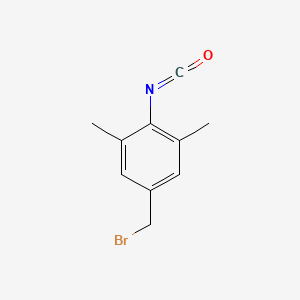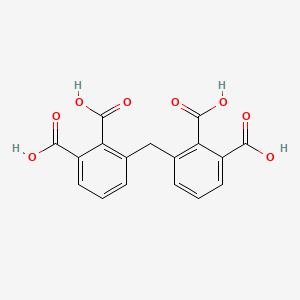![molecular formula C19H26ClN5 B14274069 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine CAS No. 138504-36-6](/img/structure/B14274069.png)
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a diazenyl linkage, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine typically involves the diazotization of 5-chloropyridine-2-amine followed by coupling with N1,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine. The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced equipment to maintain reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
科学研究应用
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.
作用机制
The mechanism of action of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage plays a crucial role in its reactivity, facilitating interactions with biological molecules and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other diazenyl derivatives and chloropyridinyl-substituted compounds, such as:
- 4-[(E)-2-(5-chloropyridin-2-yl)diazen-1-yl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine
- 4-[(E)-2-(4-chlorophenyl)diazen-1-yl]-N,N-dimethylaniline
Uniqueness
What sets 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
属性
CAS 编号 |
138504-36-6 |
|---|---|
分子式 |
C19H26ClN5 |
分子量 |
359.9 g/mol |
IUPAC 名称 |
4-[(5-chloropyridin-2-yl)diazenyl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H26ClN5/c1-5-24(6-2)16-10-11-17(18(13-16)25(7-3)8-4)22-23-19-12-9-15(20)14-21-19/h9-14H,5-8H2,1-4H3 |
InChI 键 |
ULMKDPKPJHVRIH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Cl)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)



